molecular formula C14H13F3N2OS B2511908 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-61-0

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2511908
CAS No.: 339101-61-0
M. Wt: 314.33
InChI Key: MQHLXTXNMALHJY-UHFFFAOYSA-N
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Description

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS: 156112-54-8) is a pyrimidinone derivative characterized by a trifluoromethyl group at position 6, a 3-methyl substituent at position 3, and a (3-methylbenzyl)sulfanyl moiety at position 2. Its structure combines electron-withdrawing (trifluoromethyl) and lipophilic (benzylsulfanyl) groups, which may enhance metabolic stability and target binding .

Properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9-4-3-5-10(6-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLXTXNMALHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidines

    Substitution: Amino or thio-substituted pyrimidinones

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidinones

Substituent Variations at Position 2 (Sulfanyl Group)

The sulfanyl group at position 2 is a critical determinant of activity. Key analogs include:

Compound Name Substituent at Position 2 Key Structural Differences Reference
Target Compound (3-Methylbenzyl)sulfanyl Meta-methyl on benzyl
2-[(4-Methylbenzyl)sulfanyl]-3-propyl analog (4-Methylbenzyl)sulfanyl Para-methyl on benzyl; propyl at position 3
2-((2-Chlorobenzyl)sulfanyl)-3-methyl analog (2-Chlorobenzyl)sulfanyl Ortho-chloro on benzyl
2-(Methylsulfanyl)-3-methyl analog Methylsulfanyl Smaller alkyl group
  • Chlorinated analogs () introduce electronegative effects, altering electronic distribution and hydrogen-bonding capacity .
  • Sulfanyl Group Size : Methylsulfanyl () reduces molecular weight (~270 g/mol) but decreases lipophilicity, whereas benzylsulfanyl derivatives (e.g., target compound: ~342 g/mol) enhance membrane permeability .

Substituent Variations at Position 6 (Trifluoromethyl vs. Other Groups)

The trifluoromethyl group at position 6 is a hallmark of this compound class. Notable analogs include:

Compound Name Substituent at Position 6 Biological Implications Reference
Target Compound Trifluoromethyl Enhanced metabolic stability
6-(Pyridin-3-yl) analog Pyridin-3-yl Increased π-π stacking potential
6-(Quinoxalin-6-yl) analog Quinoxalin-6-yl Expanded aromatic interactions
ABT-925 (CDK2 inhibitor) 2-(2-Propanyl)-6-(trifluoromethyl) Piperazinyl linkage for kinase targeting
  • Trifluoromethyl Advantage : The CF₃ group improves bioavailability by resisting oxidative metabolism and enhancing electronegativity, critical for interactions with ATP-binding pockets in kinases .
  • Aromatic Substituents: Pyridinyl or quinoxalinyl groups () may augment binding to aromatic residues in proteins but could increase molecular weight and reduce solubility .

Physicochemical Data

Property Target Compound 3-Propyl-4-methylbenzyl analog () 2-Chlorobenzyl analog ()
Molecular Weight (g/mol) ~342 342.38 ~357 (estimated)
LogP (Predicted) ~3.2 3.5 3.8
Solubility (aq., µg/mL) <10 <10 <5
Crystallinity High High (stable crystal lattice) Moderate
  • LogP Trends : Higher lipophilicity in chlorinated analogs () may improve blood-brain barrier penetration but increase hepatotoxicity risks .
  • Crystallinity : Stable crystalline structures (e.g., ) facilitate formulation but may require co-solvents for delivery .

Biological Activity

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its unique structural features, including a pyrimidinone core and multiple functional groups such as trifluoromethyl and sulfanyl. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C14H13F3N2OS
  • Molecular Weight : 314.33 g/mol
  • CAS Number : 339101-63-2

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the sulfanyl group can form covalent bonds with proteins, potentially inhibiting their functions. The pyrimidinone core may interact with nucleic acids or enzymes, modulating their activities and leading to various biological effects.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives, including those similar to this compound. For instance, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Cytotoxicity and Anticancer Properties

Research into the cytotoxic effects of similar compounds has revealed promising results. For example, triazolo-pyridazine/pyrimidine derivatives exhibited significant cytotoxicity against cancer cell lines (A549, MCF-7, HeLa), with IC50 values indicating effective inhibition of cell growth. The most potent compound in these studies showed an IC50 value as low as 1.06 μM against A549 cells . While specific data on this compound is limited, its structural similarities suggest potential anticancer activity.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various pyrimidine derivatives, compounds were tested using the MTT assay against multiple cancer cell lines. Results indicated that modifications to the pyrimidine structure significantly impacted biological activity, suggesting that further structural optimization could enhance efficacy against tumor cells .
  • Antimicrobial Testing : Another study assessed the antimicrobial potential of sulfanyl-containing compounds against pathogenic bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial activity, supporting further investigation into the therapeutic applications of related compounds .

Data Table: Biological Activity Overview

Activity TypeCompound StructureIC50 Value (μM)Reference
CytotoxicityTriazolo-pyridazine/pyrimidine derivative1.06 (A549)
AntimicrobialPyrimidine derivativesVarious
Enzyme Inhibitionc-Met kinase inhibitors0.09

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